2-Cyclopropyl-5-methoxybenzaldehyde
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Overview
Description
2-Cyclopropyl-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropyl group attached to the benzene ring at the second position and a methoxy group at the fifth position, with an aldehyde functional group at the first position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where benzaldehyde derivatives react with cyclopropyl ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like acetone, with the reaction temperature maintained around 40°C for optimal conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-Cyclopropyl-5-methoxybenzoic acid
Reduction: 2-Cyclopropyl-5-methoxybenzyl alcohol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antimicrobial properties by disrupting cellular antioxidation systems in microorganisms. This disruption can lead to oxidative stress and cell death in the targeted organisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxybenzaldehyde
- 2,5-Dihydroxybenzaldehyde
- Cinnamaldehyde
Uniqueness
2-Cyclopropyl-5-methoxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
2-Cyclopropyl-5-methoxybenzaldehyde (CPMB) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CPMB, including its mechanisms of action, chemical properties, and applications in various fields.
CPMB is characterized by the presence of a cyclopropyl group and a methoxy substituent on a benzaldehyde backbone. The molecular formula is C10H11O2, and it has been synthesized through various methods, including nucleophilic substitution reactions involving appropriate precursors.
Common Reactions
- Oxidation : Converts aldehyde to carboxylic acid.
- Reduction : Converts aldehyde to alcohol.
- Substitution : Methoxy group can be replaced under certain conditions.
The biological activity of CPMB is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it exhibits antimicrobial properties by disrupting cellular antioxidation systems in microorganisms, leading to increased oxidative stress and potential cell death.
Antimicrobial Activity
Research indicates that CPMB possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been compared to standard antibiotics, demonstrating that while CPMB is effective, it may not match the potency of established antibiotics like ciprofloxacin .
Microbial Strain | MIC (μM) | Standard Antibiotic MIC (μM) |
---|---|---|
Bacteria A | 752.13 | 0.75 (Ciprofloxacin) |
Bacteria B | 500.00 | 5.80 (Clotrimazole) |
Anticancer Properties
Emerging studies also suggest that CPMB may exhibit anticancer activity. A study highlighted its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways involved.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of CPMB against multidrug-resistant strains isolated from patients with healthcare-associated infections. The results indicated that CPMB could serve as a viable alternative in treating infections caused by resistant bacteria .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of CPMB on human cancer cell lines. The findings revealed that treatment with CPMB led to significant reductions in cell viability, suggesting its potential as an anticancer agent .
Applications in Research
CPMB serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can lead to the development of new therapeutic agents with enhanced biological activities.
Potential Therapeutic Applications
- Antimicrobial agents : Development of new antibiotics.
- Cancer therapeutics : Exploration as an anticancer drug candidate.
- Chemical intermediates : Utilization in synthesizing more complex organic molecules.
Properties
IUPAC Name |
2-cyclopropyl-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-4-5-11(8-2-3-8)9(6-10)7-12/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWPEBLRSOUWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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